molecular formula C16H16N6O B3004936 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-(1H-pyrazol-1-yl)phenyl)methanone CAS No. 2320686-70-0

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-(1H-pyrazol-1-yl)phenyl)methanone

Cat. No.: B3004936
CAS No.: 2320686-70-0
M. Wt: 308.345
InChI Key: KYXQZFDQODZPGE-UHFFFAOYSA-N
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Description

(3-((1H-1,2,4-Triazol-1-yl)methyl)azetidin-1-yl)(3-(1H-pyrazol-1-yl)phenyl)methanone is a synthetic chemical compound designed for research applications. Its structure, featuring both 1,2,4-triazole and pyrazole heterocycles linked through an azetidine core, classifies it as a kinase inhibitor scaffold. Compounds with similar heterocyclic motifs, such as triazoles, are frequently investigated for their ability to interact with the ATP-binding sites of various kinases, making them valuable tools for modulating kinase activity in cell-based and enzymatic assays . This specific molecular architecture suggests potential utility in early-stage drug discovery and chemical biology research for developing targeted therapies. The compound is provided as a high-purity solid for in vitro research use. It is intended for use by qualified laboratory researchers only. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(3-pyrazol-1-ylphenyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c23-16(20-8-13(9-20)10-21-12-17-11-19-21)14-3-1-4-15(7-14)22-6-2-5-18-22/h1-7,11-13H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXQZFDQODZPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-(1H-pyrazol-1-yl)phenyl)methanone is a synthetic organic molecule that exhibits diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features:

  • Azetidine Ring : A four-membered nitrogen-containing ring that may contribute to the compound's biological properties.
  • Triazole Moiety : Known for its role in enhancing pharmacological effects, particularly in antifungal and antibacterial applications.
  • Pyrazole Group : Associated with various biological activities, including anti-inflammatory and anticancer effects.

Antimicrobial Activity

Preliminary studies suggest that the compound may exhibit significant antimicrobial properties. The triazole group is particularly noted for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for fungal growth and survival. This mechanism makes it a candidate for antifungal drug development.

Anticancer Properties

Compounds similar to this one have shown promise in inhibiting cancer cell proliferation. For instance, pyrazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The specific interactions of this compound with cancer-related targets are still under investigation but show potential based on structural similarities with other known anticancer agents .

Anti-inflammatory Effects

Research indicates that compounds containing pyrazole structures can modulate inflammatory pathways. The ability of this compound to stabilize the human red blood cell membrane suggests potential anti-inflammatory activity .

Case Studies and Research Findings

StudyFindings
Antifungal Activity A study demonstrated that triazole derivatives effectively inhibited fungal growth in vitro, suggesting potential therapeutic applications in treating fungal infections.
Cytotoxicity Testing In vitro assays revealed that pyrazole derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells with IC50 values comparable to established chemotherapeutics .
Inflammation Modulation Compounds similar to this one have been shown to reduce inflammation markers in animal models, indicating a possible role in treating inflammatory diseases .

The biological activity of the compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The triazole moiety likely inhibits key enzymes involved in fungal metabolism and cancer cell proliferation.
  • Receptor Binding : The azetidine and pyrazole components may enhance binding affinity to specific receptors involved in inflammatory responses.

Synthesis and Computational Studies

The synthesis of this compound typically involves multi-step organic synthesis techniques that ensure high yield and purity. Computational models analyzing structure-activity relationships (SAR) have been employed to predict the biological effects based on its structural components. These studies are essential for understanding how modifications to the molecular structure can enhance or diminish biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole and Pyrazole Motifs

  • Compound from : "Phenyl(3-phenyl-1H-1,2,4-triazol-1-yl)methanone" shares the triazole-methanone core but lacks the azetidine and pyrazole groups. This simpler derivative highlights the role of additional heterocycles in modulating solubility and target binding. For instance, the azetidine’s conformational constraint may enhance selectivity in receptor interactions compared to flexible alkyl chains .
  • Thiadiazole/Thiazole Derivatives () : Compounds like 9b (1,3,4-thiadiazole) and 12a (thiazole) incorporate triazole and pyrazole analogs. These derivatives demonstrate potent antitumor activity (e.g., 9b : IC50 = 2.94 µM against HepG2; 12a : IC50 = 1.19 µM against HepG2 and 3.4 µM against MCF-7). The target compound’s azetidine-pyrazole-triazole system may offer improved metabolic stability over thiadiazoles, which are prone to hydrolysis .

Heterocyclic Systems in Related Compounds

  • Benzothiazole-Pyrazolone Derivatives () : Compounds such as 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one emphasize the role of fused aromatic systems in enhancing π-π stacking interactions. The target compound’s pyrazole-phenyl group may similarly improve binding to hydrophobic enzyme pockets, though its smaller azetidine ring could reduce steric hindrance .

Key Research Findings and Data Tables

Table 1: Comparative Bioactivity of Triazole/Pyrazole Analogs

Compound Class Structure Features Bioactivity (IC50, µM) Reference
Target Compound Azetidine + triazole + pyrazole Not reported N/A
1,3,4-Thiadiazole (9b ) Triazole + thiadiazole HepG2: 2.94
Thiazole (12a ) Triazole + thiazole + pyrazole analog HepG2: 1.19; MCF-7: 3.4
Benzothiazole-Pyrazolone Benzothiazole + pyrazolone Antitumor activity inferred

Table 2: Structural and Physicochemical Comparisons

Feature Target Compound Phenyl-Triazole Methanone () Thiadiazole Derivative ()
Core Heterocycles Triazole, Pyrazole, Azetidine Triazole, Phenyl Triazole, Thiadiazole
Molecular Rigidity High (azetidine) Moderate (flexible methanone) Moderate (thiadiazole)
Predicted LogP* ~2.5 (moderate lipophilicity) ~3.0 (higher lipophilicity) ~1.8 (polar thiadiazole)
Metabolic Stability Likely high (stable azetidine) Moderate Low (thiadiazole hydrolysis)

*Predicted using fragment-based calculations.

Q & A

Q. Critical Reaction Conditions

  • Temperature Control : Reflux (80–110°C) ensures proper cyclization and minimizes side reactions .
  • Catalyst Selection : Pd-based catalysts improve coupling efficiency for aromatic systems .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

Q. Basic Characterization Workflow

  • ¹H/¹³C NMR : Confirm regiochemistry of triazole/pyrazole rings. Key peaks:
    • Azetidine N-CH₂-Triazole: δ 3.8–4.2 ppm (¹H), 45–50 ppm (¹³C) .
    • Pyrazole C-H: δ 7.5–8.5 ppm (aromatic protons) .
  • HRMS (ESI-TOF) : Validate molecular ion ([M+H]⁺) with <2 ppm error .
  • HPLC-PDA : Assess purity (>95%) using C18 columns (MeCN/H₂O gradient) .

Q. Advanced Techniques

  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., azetidine ring puckering) .
  • 2D NMR (COSY, HSQC) : Map spin-spin coupling between azetidine and triazole protons .

How can computational chemistry be applied to predict the binding interactions of this compound with biological targets?

Q. Advanced Methodological Approach

  • Molecular Docking (AutoDock/Vina) : Model interactions with enzymes (e.g., cytochrome P450) using triazole/pyrazole as hydrogen-bond acceptors. Key parameters:
    • Triazole N2/N4 atoms coordinate with metal ions (e.g., Zn²⁺ in metalloenzymes) .
    • Pyrazole’s aromaticity enables π-π stacking with receptor hydrophobic pockets .
  • DFT Calculations (Gaussian) : Optimize geometry and calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
  • MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .

Case Study : Docking studies on similar triazole-pyrazole hybrids revealed IC₅₀ values <10 µM against kinase targets due to dual H-bonding and hydrophobic interactions .

What strategies are recommended for resolving contradictory biological activity data observed in different assay systems for this compound?

Q. Advanced Data Contradiction Analysis

  • Assay-Specific Optimization :
    • Cellular vs. Enzymatic Assays : Adjust membrane permeability (e.g., logP >3 for cell-based assays) using prodrug strategies .
    • pH-Dependent Activity : Test buffered vs. unbuffered systems; pyrazole’s pKa (~4.5) affects ionization in lysosomal compartments .
  • Metabolite Screening (LC-MS/MS) : Identify active/inactive metabolites that explain discrepancies between in vitro and in vivo results .
  • Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Example : Inconsistent cytotoxicity data for triazole derivatives were traced to differential metabolism in hepatic (CYP3A4) vs. cancer (CYP1A1) cell lines .

How does the stereochemistry of the azetidine and pyrazole substituents influence the compound's physicochemical and pharmacological properties?

Q. Advanced Structure-Activity Relationship (SAR)

  • Azetidine Conformation :
    • Chair vs. boat puckering alters solvent-accessible surface area (SASA), impacting logP (e.g., chair form increases hydrophobicity by 0.3 units) .
  • Pyrazole Substitution Patterns :
    • N1 vs. N2 substitution on pyrazole modulates H-bond donor/acceptor capacity (e.g., N1-H improves kinase inhibition by 5-fold) .
  • Chiral Centers : Enantiomers of azetidine derivatives show 10–100x differences in IC₅₀ due to steric clashes in target binding pockets .

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